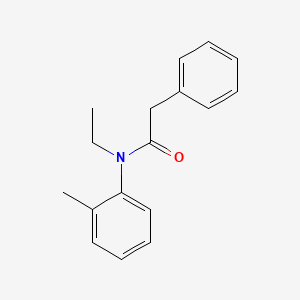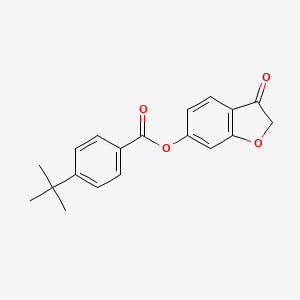![molecular formula C13H14F3NO3 B5666311 4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)
4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" often involves novel methodologies to construct complex ring systems efficiently. For example, a study describes the synthesis of benzo[1,5]oxazepin-4-one-based compounds, highlighting a strategy that could be analogous to synthesizing our compound of interest. This method involves the substitution of fluorine atoms and reduction of dinitro groups under mild conditions, a process that might be adapted to include a trifluoromethoxy group and the specific oxazepan ring structure (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" would likely be characterized by spectroscopic techniques such as NMR, IR, and MS, as demonstrated in the synthesis and structural elucidation of similar compounds. These techniques provide insights into the compound's molecular geometry, functional groups, and overall molecular architecture, offering a foundation for understanding its reactivity and properties (Gökce et al., 2014).
Chemical Reactions and Properties
The reactivity and chemical behavior of "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" can be inferred from studies on similar compounds. These studies often explore the compound's ability to undergo various chemical reactions, including but not limited to, condensation, cyclization, and substitution reactions. The presence of the trifluoromethoxy group could influence its reactivity, potentially offering unique electrophilic or nucleophilic properties that could be exploited in synthetic chemistry (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one," such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in various environments. These properties can be studied through crystallography and solubility tests, providing essential information for handling and application in research settings. Similar analyses on structurally related compounds offer a methodological blueprint for such investigations (Yüksek et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are fundamental for predicting the compound's behavior in chemical reactions. Studies on related compounds, analyzing their electron distribution, molecular orbitals, and potential for forming bonds, provide insights into how "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" might react under different chemical conditions. These properties are often elucidated through computational chemistry and experimental reactions (Burger et al., 1978).
properties
IUPAC Name |
4-[[3-(trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-2-10(8-11)9-17-5-7-19-6-4-12(17)18/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDRZDPNXBECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5666235.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)
![5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5666256.png)




![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)
![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)


![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)
![(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5666330.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)